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Compound of Interest

Compound Name: PROTAC ER Degrader-14

Cat. No.: B15540875 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical data for a compound designated "PROTAC ER Degrader-14" is

not extensively available in the public domain. This guide provides a comprehensive overview

of the preclinical evaluation of PROTAC ER degraders, utilizing publicly available data from

representative molecules as illustrative examples.

Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to

eliminate disease-causing proteins.[1][2] PROTAC ER degraders are bifunctional molecules

that specifically target the estrogen receptor (ER) for degradation via the ubiquitin-proteasome

system.[3][4] This approach offers a promising strategy for the treatment of ER-positive breast

cancers, including those that have developed resistance to standard endocrine therapies.[5][6]

Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the

complete removal of the target protein.[1]

PROTAC ER degraders consist of three key components: a ligand that binds to the estrogen

receptor, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker

connecting the two.[3][7] This design allows the PROTAC to bring the ER into close proximity

with the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the

proteasome.[1][3]
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Mechanism of Action
The mechanism of action of PROTAC ER degraders is a cyclical process that results in the

catalytic degradation of the estrogen receptor.[3]

Binding: The PROTAC ER degrader simultaneously binds to an estrogen receptor protein

and an E3 ligase, forming a ternary complex.[1][3]

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin

molecules to the estrogen receptor, "tagging" it for degradation.[3]

Degradation: The proteasome, the cell's protein disposal system, recognizes the

ubiquitinated estrogen receptor and degrades it.[3]

Recycling: The PROTAC molecule is then released and can bind to another estrogen

receptor and E3 ligase, repeating the degradation cycle.[3]
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Mechanism of action for a PROTAC ER degrader.

Data Presentation: Preclinical Activity of
Representative PROTAC ER Degraders
The following tables summarize key preclinical data for well-characterized PROTAC ER

degraders, such as ARV-471 (Vepdegestrant) and others, to illustrate the typical parameters
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evaluated.

Table 1: In Vitro Degradation and Antiproliferative
Activity

Compound Cell Line DC50 (nM) Dmax (%) IC50 (nM)
Reference(s
)

ARV-471 MCF7 0.9 >90 - [8]

ERD-148
MCF-7 (wild

type)
<10 - 0.8 [2]

ERD-148

MCF-7

(Y537S

mutant)

<10 - 10.5 [2]

ERD-148

MCF-7

(D538G

mutant)

- - 6.1 [2]

DC50: The concentration of the degrader required to induce 50% degradation of the target

protein.

Dmax: The maximum percentage of protein degradation achieved.

IC50: The concentration of the drug that inhibits 50% of cell growth.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft
Models
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Compound
Xenograft
Model

Dosing
Tumor Growth
Inhibition (%)

Reference(s)

ARV-471 MCF7 - Significant [1]

ZD12
Tamoxifen-

sensitive BC
- Excellent [5]

ZD12
Tamoxifen-

resistant BC
- Excellent [5]

ERD-3111 MCF-7
Oral

administration

Regression or

complete

inhibition

[5]

Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC ER degraders. Below are

protocols for key experiments.

Western Blot for ER Degradation
This assay quantifies the amount of ER protein in cells following treatment with a PROTAC

degrader.

Experimental Workflow:
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1. Cell Culture
(e.g., MCF-7)

2. Treatment with
PROTAC ER Degrader

3. Cell Lysis and
Protein Quantification

4. SDS-PAGE

5. Transfer to
Membrane

6. Blocking

7. Incubation with
Primary Antibody (anti-ER)

8. Incubation with
HRP-conjugated Secondary Antibody

9. Chemiluminescent
Detection

10. Data Analysis
(Densitometry)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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